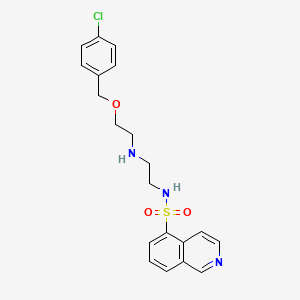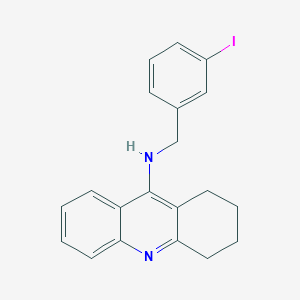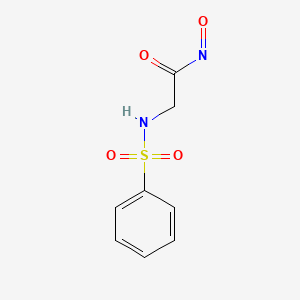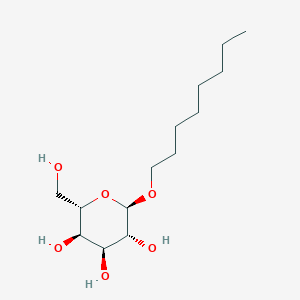![molecular formula C18H13N3O4 B10757157 2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid](/img/structure/B10757157.png)
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid is a chemically complex and biologically significant compound with intriguing properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid typically involves the condensation of indole derivatives. Commonly, the starting materials are substituted indoles, which are subjected to specific reaction conditions such as:
Base-catalyzed reactions to promote condensation.
Solvent systems like ethanol or dimethyl sulfoxide.
Specific temperature controls ranging from 25°C to 100°C.
Industrial Production Methods: Industrial-scale synthesis often employs continuous flow techniques to maintain precise control over reaction parameters. This ensures a high yield and consistent purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: Undergoes oxidation with reagents like hydrogen peroxide.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Halogenation using bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (bromine, chlorine) in solvents like dichloromethane.
Major Products
Oxidation: Yields higher-order oxides.
Reduction: Produces reduced indole derivatives.
Substitution: Generates halogenated indole compounds.
Wissenschaftliche Forschungsanwendungen
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid is utilized across various fields:
Chemistry: As a precursor in synthetic organic chemistry for developing complex molecules.
Biology: Used in studying enzyme interactions and protein folding mechanisms.
Medicine: Potential therapeutic agent in targeting specific biochemical pathways.
Industry: Applied in the synthesis of advanced materials and dyes.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: Interaction with enzymes such as oxidases and reductases.
Pathways Involved: It influences pathways related to oxidative stress and cellular redox states.
The compound's reactive oxo group plays a crucial role in its biological activity, enabling it to modulate enzymatic functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid
2-oxoindoline
7H-indole derivatives
Eigenschaften
Molekularformel |
C18H13N3O4 |
|---|---|
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C18H13N3O4/c22-14(23)9-25-21-16-11-6-2-4-8-13(11)19-17(16)15-10-5-1-3-7-12(10)20-18(15)24/h1-6H,7-9H2,(H,22,23)/b17-15-,21-16- |
InChI-Schlüssel |
BFQRPTKOSYMPOL-VGVGFMIESA-N |
Isomerische SMILES |
C1C=CC=C\2C1=N/C(=C\3/C4=CC=CCC4=NC3=O)/C2=N\OCC(=O)O |
Kanonische SMILES |
C1C=CC=C2C1=NC(=C3C4=CC=CCC4=NC3=O)C2=NOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-Carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid](/img/structure/B10757084.png)
![[[Cyclohexanesulfonyl-glycyl]-3[pyridin-4-YL-aminomethyl]alanyl]piperidine](/img/structure/B10757086.png)

![N-(4-{[(3s)-3-(Dimethylamino)pyrrolidin-1-Yl]carbonyl}phenyl)-5-Fluoro-4-[2-Methyl-1-(1-Methylethyl)-1h-Imidazol-5-Yl]pyrimidin-2-Amine](/img/structure/B10757093.png)
![2-Fluoro-4-[4-(4-Fluorophenyl)-1h-Pyrazol-3-Yl]pyridine](/img/structure/B10757104.png)
![N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide](/img/structure/B10757112.png)


![(3R,5S)-N-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}-3-fluoro-5-morpholin-4-ylcyclohex-1-ene-1-carboxamide](/img/structure/B10757123.png)


![3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide](/img/structure/B10757155.png)

